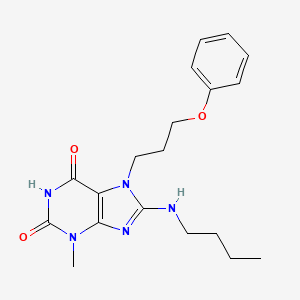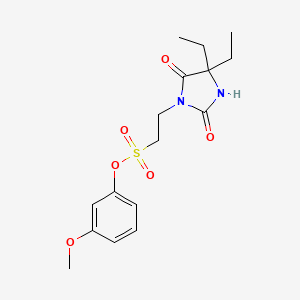
ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
A related compound, ethyl 2,2-difluoro-2-(2-oxo-2h-chromene-3-yl) acetate, has been shown to suppress the egfr/pi3k/akt/mtor signaling pathway in non-small cell lung cancer . This pathway is crucial in cell proliferation, migration, and survival .
Mode of Action
For instance, the related compound ethyl 2,2-difluoro-2-(2-oxo-2H-chromene-3-yl) acetate has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, thereby inhibiting the malignant biological behaviors of non-small cell lung cancer .
Biochemical Pathways
Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate may affect several biochemical pathways. The related compound ethyl 2,2-difluoro-2-(2-oxo-2H-chromene-3-yl) acetate has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell proliferation, migration, and survival, and its suppression can lead to cell cycle arrest and apoptosis .
Result of Action
The related compound ethyl 2,2-difluoro-2-(2-oxo-2h-chromene-3-yl) acetate has been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiazole derivatives under specific conditions. One common method involves the use of hydrazine hydrate to form intermediate hydrazides, which are then reacted with thiazole derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the chromene or thiazole moieties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential therapeutic properties, it is studied for its role in drug development, particularly in designing new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit similar biological activities.
Coumarin derivatives: Compounds structurally related to chromenes, known for their diverse biological properties.
Uniqueness
Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate is unique due to the combination of the chromene and thiazole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-23-14(20)8-11-9-25-17(18-11)19-15(21)12-7-10-5-3-4-6-13(10)24-16(12)22/h3-7,9H,2,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIJYCDYFNQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B2565801.png)
![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)
![4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one](/img/structure/B2565809.png)


![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)




![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

